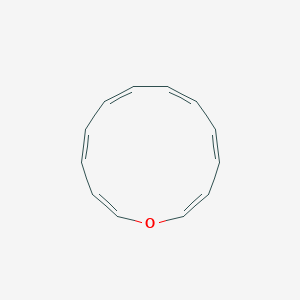

Oxacyclotrideca-2,4,6,8,10,12-hexaene

Description

Oxacyclotrideca-2,4,6,8,10,12-hexaene is a 13-membered cyclic compound containing one oxygen atom (denoted by "oxa-") and six conjugated double bonds. Its structure combines a macrocyclic framework with extended π-electron delocalization, making it a subject of interest in materials science and quantum chemistry.

Properties

CAS No. |

58459-72-6 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-oxacyclotrideca-2,4,6,8,10,12-hexaene |

InChI |

InChI=1S/C12H12O/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-12H |

InChI Key |

LTUZGCGTENQWJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC=COC=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxacyclotrideca-2,4,6,8,10,12-hexaene typically involves the cyclization of linear precursors under specific conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the 13-membered ring . The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Oxacyclotrideca-2,4,6,8,10,12-hexaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, organometallic reagents like Grignard reagents.

Major Products

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated cyclic ethers.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Oxacyclotrideca-2,4,6,8,10,12-hexaene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug delivery systems due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of Oxacyclotrideca-2,4,6,8,10,12-hexaene involves its interaction with molecular targets through its reactive double bonds and oxygen atom. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting their function . The pathways involved may include oxidative stress, enzyme inhibition, or disruption of cellular membranes .

Comparison with Similar Compounds

Structural Analogues: Linear Polyenes

Linear conjugated polyenes, such as tetradeca-2,4,6,8,10,12-hexaene (14-membered chain with six double bonds), share similarities in π-electron delocalization. Key differences include:

*The oxygen atom’s electronegativity likely reduces electron mobility, lowering effective mass compared to linear polyenes.

High-Energy Cyclic Compounds: CL-20

While CL-20 (2,4,6,8,10,12-hexanitrohexaazaisowurtzitane) is a nitroamine cage compound, its cyclic architecture and high energy density provide a contrasting comparison:

Quantum Mechanical Insights

Studies on linear polyenes using the Jensen-Koppe-Da Costa formalism reveal that conjugation length and geometry directly influence electronic properties:

- Effective Mass : Decreases with longer conjugation (e.g., 0.531 mₑ for deca-2,4,6,8-tetraene vs. 0.384 mₑ for hexadeca-heptaene) . The cyclic structure of this compound may further reduce effective mass due to orbital overlap constraints.

- π→π* Transitions : Calculated transition energies for linear polyenes correlate with experimental values (errors <2.3% for deca-tetraene) . For the target compound, ring strain and oxygen’s inductive effects could elevate transition energies compared to linear analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.